Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure, which consists of a bicyclic framework connected through a single atom. This compound has garnered interest in various fields of research due to its potential applications in medicinal chemistry and organic synthesis. The molecular formula for this compound is C11H15NO3, and it is recognized by the CAS number 2167976-45-4.
The synthesis of methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate typically involves several key steps:
This multi-step synthetic pathway allows for the systematic construction of the compound while ensuring that each functional group is correctly positioned within the molecular structure .
The molecular structure of methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate features:
The structural representation can be derived from its SMILES notation, which provides insights into its connectivity and stereochemistry .
Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate exhibits several potential chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in organic synthesis and its potential utility in developing new chemical entities .
Research into related spirocyclic compounds suggests that they may act on various biochemical pathways, potentially influencing processes such as neurotransmitter release or enzyme activity. Further studies are necessary to elucidate the precise molecular targets and pathways affected by this compound .
Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate possesses several notable physical and chemical properties:
Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate has potential applications in several scientific fields:
The ongoing research into this compound's properties and reactions will likely expand its applications in both academic and industrial settings .
The 6-azaspiro[3.4]octane motif exemplifies a privileged scaffold in modern drug design due to its three-dimensional complexity and capacity to enhance key physicochemical parameters. This spirocyclic system incorporates a quaternary spiro carbon atom that bridges a cyclobutane ring and a nitrogen-containing heterocycle, enforcing structural rigidity and reducing rotatable bond count. Such conformational constraint enables precise orientation of pharmacophoric elements while minimizing entropic penalties upon target binding [1] [4]. Studies demonstrate that integrating this motif elevates the fraction of sp³-hybridized carbons (Fsp³), correlating with improved clinical translation success rates. For example, Johansson et al. documented that replacing a morpholine moiety with a 6-azaspiro[3.4]octane derivative in melanin-concentrating hormone receptor 1 (MCHr1) antagonists significantly reduced log D values (by 0.5–1.2 units), enhanced metabolic stability (2.3-fold increase in microsomal half-life), and diminished hERG affinity [1].
The scaffold’s vectorial topology allows simultaneous exploration of multiple binding pockets. In SHP2 phosphatase inhibitors, spirocyclic analogues maintained critical hydrogen-bonding interactions through optimal positioning of an amine functionality, achieving comparable enzymatic potency (IC₅₀ < 100 nM) while boosting cellular efficacy 8-fold relative to non-spiro counterparts [1]. Similarly, Olaparib-derived poly(ADP-ribose) polymerase (PARP) inhibitors incorporating diazaspiro[3.3]heptane exhibited 12-fold selectivity for PARP-1 over other PARP family members, attributed to the motif’s ability to disrupt off-target interactions while conserving target engagement [1].
Table 1: Impact of 6-Azaspiro[3.4]octane Incorporation on Drug Properties
Compound Series | Key Parameter Improvement | Magnitude of Change |
---|---|---|
MCHr1 Antagonists | log D Reduction | 0.5–1.2 units |
Metabolic Stability (t₁/₂) | 2.3-fold increase | |
SHP2 Inhibitors | Cellular Efficacy | 8-fold increase |
PARP Inhibitors (Olaparib) | PARP-1 Selectivity Index | 12-fold increase |
Synthetic access to functionalized 6-azaspiro[3.4]octane derivatives relies on convergent strategies that couple spirocyclic fragments with peptide-mimetic warheads. A robust methodology involves treating spirocyclic alcohols (e.g., 6-oxa-2-azaspiro[3.4]octane) with N,N′-disuccinimidyl carbonate (DSC) to form mixed carbonates, followed by nucleophilic displacement with amino alcohol precursors. Subsequent Dess-Martin periodinane oxidation yields aldehyde-bearing inhibitors critical for covalent targeting of cysteine proteases [2] [4]. For enhanced stability and solubility, aldehydes are converted to aldehyde bisulfite adducts (e.g., sodium hydroxymethanesulfonate derivatives), which serve as prodrugs that regenerate the active aldehyde in situ [2].
Alternative routes leverage tert-butyl-protected intermediates for orthogonal functionalization. As exemplified by tert-butyl 7-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate synthesis, sequential cyclization of diol/carboxylic acid precursors, chlorosulfonylation, and carbamate formation with tert-butyl chloroformate enables modular construction. Purification via column chromatography or recrystallization achieves >95% purity, with reaction efficiency enhanced by triethylamine-mediated carbamate coupling [4]. Critical to scalability is solvent selection: ethereal solvents promote cyclization yields, while polar aprotic solvents optimize carbonate coupling (75–92% yields across steps) [4] [5].
Table 2: Synthetic Routes to 6-Azaspiro[3.4]octane Derivatives
Synthetic Route | Key Reagents/Steps | Yield Range |
---|---|---|
Carbonate Coupling/Oxidation | 1. DSC activation of spirocyclic alcohol | 65–85% |
2. Aminolysis with amino alcohol | ||
3. Dess-Martin oxidation to aldehyde | ||
Bisulfite Adduct Formation | 1. NaHSO₃ treatment of aldehyde | 70–90% |
tert-Butoxycarbonyl Protection | 1. Cyclization + chlorosulfonylation | 60–75% |
2. tert-Butyl chloroformate coupling |
Structural comparisons between azetidine and 6-azaspiro[3.4]octane derivatives reveal profound influences on target engagement breadth and depth. Biochemical profiling of SARS-CoV-2 3CLpro inhibitors demonstrated that spirocyclic analogues consistently outperformed azetidine counterparts, with compound 3c (6-azaspiro[3.4]octane-derived) exhibiting 4.8-fold greater potency (IC₅₀ = 0.26 μM) than azetidine-based compound 12c (IC₅₀ = 3.05 μM). This enhancement is attributed to the spirocycle’s ability to access deep subpockets within the enzyme’s S4 binding site via conformational extension [2].
Cocrystal structures corroborate these findings: While azetidines adopt planar orientations with limited contact surfaces, the 6-azaspiro[3.4]octane scaffold induces a tilted binding pose that maximizes van der Waals contacts with residues His163, Glu166, and Phe140. This results in 30% larger buried surface area and improved enthalpy-driven binding [2]. In monoacylglycerol lipase (MAGL) inhibitors, spirocycles substituted with bioisosteric carbamates exhibited 15-fold higher lipophilic ligand efficiency (LLE = 6.1) than azetidine-derived lactams (LLE = 4.0), translating to superior in vivo target modulation at 0.3 mg/kg doses [8].
Computational analyses further rationalize these advantages. Spirocyclic derivatives exhibit lower topological polar surface area (TPSA = 46.6 Ų vs. 35–40 Ų for azetidines) and balanced lipophilicity (consensus log P = 1.58), aligning with improved blood-brain barrier penetrance—a critical factor for CNS targets. Additionally, fraction Csp³ values >0.80 correlate with enhanced aqueous solubility (6.36 mg/mL predicted) and reduced metabolic clearance [5] [8].
Table 3: Performance Comparison: Azetidine vs. 6-Azaspiro[3.4]octane Derivatives
Parameter | Azetidine Derivatives | 6-Azaspiro[3.4]octane Derivatives |
---|---|---|
SARS-CoV-2 3CLpro IC₅₀ | 2.50–3.65 μM | 0.24–0.85 μM |
MAGL Inhibitor LLE | 4.0 | 6.1 |
Fraction Csp³ | 0.45–0.60 | 0.83–0.88 |
TPSA | 35–40 Ų | 46–50 Ų |
Metabolic Stability (t₁/₂) | <30 min (rat hepatocytes) | >90 min (rat hepatocytes) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1